2-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide
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Overview
Description
2-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a fluoro group and a furan ring attached via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide typically involves multiple steps. One common route starts with the preparation of the furan-3-yl propylamine intermediate. This intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the desired benzamide.
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Preparation of Furan-3-yl Propylamine
Starting Material: Furan-3-carboxaldehyde
Reagents: Sodium borohydride (NaBH4), Hydrochloric acid (HCl), Propylamine
Conditions: Reduction of furan-3-carboxaldehyde with NaBH4 followed by reaction with propylamine.
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Formation of this compound
Starting Material: 2-fluorobenzoyl chloride
Reagents: Furan-3-yl propylamine, Triethylamine (Et3N)
Conditions: Reaction at room temperature under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or Chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: 2-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the furan ring contributes to its overall stability and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide
- 1-(furan-2-yl)propan-1-ol
- 1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]propan-2-one
Uniqueness
2-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide is unique due to the presence of both a fluoro group and a furan ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-10(8-11-6-7-18-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-7,9-10H,8H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWXYCSMSHUIGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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